
Application Notes and Protocols: Cloning and
Expression of the E.coli DnaC Gene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DNAC-1

Cat. No.: B1670841 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Escherichia coli DnaC protein is a crucial component of the DNA replication

machinery, functioning as a replicative helicase loader.[1][2] It is essential for the initiation of

chromosomal replication and for the restart of collapsed replication forks.[3][4] DnaC, an AAA+

ATPase, binds to the hexameric DnaB helicase to form a DnaB₆-DnaC₆ complex.[3][4][5] This

interaction pries open the DnaB ring, allowing it to be loaded onto single-stranded DNA

(ssDNA) at the replication origin.[1][3][4] Upon successful loading, ATP hydrolysis triggers the

release of DnaC, activating the DnaB helicase to unwind the DNA duplex, thereby allowing the

replisome to assemble and commence DNA synthesis.[1][2][4] The controlled expression and

purification of DnaC are vital for in vitro reconstitution of DNA replication systems and for

studying the intricate mechanisms of replication initiation, making it a potential target for novel

antimicrobial drug development.

DnaC in DNA Replication Initiation Pathway
The initiation of DNA replication in E. coli is a tightly regulated process involving the sequential

assembly of several proteins at the origin of replication, oriC. DnaC plays a pivotal role in

loading the DnaB helicase onto the unwound DNA strands.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1670841?utm_src=pdf-interest
https://en.wikipedia.org/wiki/DnaC
https://pmc.ncbi.nlm.nih.gov/articles/PMC10128896/
https://www.uniprot.org/uniprotkb/P0AEF0/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087952/
https://www.uniprot.org/uniprotkb/P0AEF0/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087952/
https://pubmed.ncbi.nlm.nih.gov/6292205/
https://en.wikipedia.org/wiki/DnaC
https://www.uniprot.org/uniprotkb/P0AEF0/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087952/
https://en.wikipedia.org/wiki/DnaC
https://pmc.ncbi.nlm.nih.gov/articles/PMC10128896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role of DnaC in E. coli DNA Replication Initiation

oriC Region

oriC with DnaA boxes Open Complex (ssDNA bubble)Melting

DnaB loaded onto ssDNA
Recruitment & Loading

DnaA-ATP binds
to DnaA boxes

Binding

DnaB-DnaC Complex
(Inactive Helicase)

DnaC Release
(ATP Hydrolysis)

Activation DnaG Primase Recruitment Replisome Assembly &
Replication Elongation

Click to download full resolution via product page

Caption: DnaC-mediated loading of DnaB helicase at the origin of replication (oriC).

Quantitative Data Summary
The biophysical properties of the DnaC protein and its interaction with DnaB and DNA have

been characterized, providing quantitative insights into its function.

Table 1: Physical Properties of DnaC and DnaB-DnaC Complex.

Parameter DnaC Protein
DnaB-DnaC
Complex

Reference

Molecular Weight

(Daltons)
~29,000 - 31,000 ~400,000 - 474,000 [5][6][7]

Sedimentation

Coefficient (S)
2.6S - 2.75S 14.5S - 15.2S [5][6][7]

| Stoichiometry | Monomer | 6 DnaB : 6 DnaC |[3][5] |

Table 2: Nucleotide-Dependent Affinity of DnaC for Single-Stranded DNA (ssDNA).

Condition
Effect on ssDNA
Binding

Relative Affinity
Change

Reference

No Nucleotide Baseline binding - [8]

+ ATP
Significantly increased

affinity
Increased [8]
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| + ADP | Significantly decreased affinity | ~50-fold decrease |[8] |

Experimental Workflows and Protocols
Cloning and Expression Workflow
A typical workflow for obtaining purified DnaC protein involves cloning the dnaC gene into an

expression vector, transforming it into a suitable E. coli host strain, inducing protein expression,

and purifying the protein from the cell lysate.

Workflow for DnaC Cloning and Expression
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Caption: General workflow from gene amplification to purified protein.

Protocol 1: Cloning of E. coli dnaC Gene into an
Expression Vector
This protocol describes the cloning of the dnaC gene into a pET-series vector (e.g., pET28b)

for subsequent expression with an N-terminal His-tag.

1.1. PCR Amplification of dnaC

Template DNA: Use genomic DNA isolated from E. coli K-12 strain (e.g., MG1655).

Primers: Design primers to amplify the full dnaC coding sequence. Incorporate restriction

sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the pET28b vector.

Forward Primer (NdeI): 5'- GATCATATGATGAAAAAAATCCGTATTG -3'

Reverse Primer (XhoI): 5'- GATCTCGAGTTATTTCAGCAGCTTATCG -3'

PCR Reaction: Set up a standard 50 µL PCR reaction using a high-fidelity DNA polymerase.

Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds.

30 Cycles:

Denaturation: 98°C for 10 seconds.

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

Extension: 72°C for 45 seconds.

Final Extension: 72°C for 5 minutes.
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Verification: Analyze the PCR product on a 1% agarose gel to confirm the expected size

(~741 bp). Purify the PCR product using a commercial kit.

1.2. Vector and Insert Preparation

Digest both the purified PCR product and the pET28b vector with NdeI and XhoI restriction

enzymes in separate reactions for 2-3 hours at 37°C.

Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation

Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.

Use T4 DNA Ligase.

Incubate at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation

Transform the ligation mixture into chemically competent E. coli cells (e.g., DH5α) following a

standard heat-shock protocol.[9]

Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate

overnight at 37°C.

Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing of the

plasmid DNA isolated from overnight cultures.

Protocol 2: Expression of Recombinant DnaC Protein
This protocol is adapted from methods used for expressing DnaC variants.[4]

2.1. Transformation into Expression Host

Transform the verified pET28b-dnaC plasmid into a suitable expression host strain, such as

E. coli BL21(DE3) or C43(DE3).

Plate on kanamycin LB agar plates and incubate overnight at 37°C.
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2.2. Starter Culture

Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 µg/mL).

Incubate at 37°C with shaking for 4-6 hours.[10]

2.3. Large-Scale Culture and Induction

Use the starter culture to inoculate 1 L of LB medium with kanamycin.

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀)

reaches 0.4-0.6.[4]

Cool the culture to 16°C.

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.[4]

Continue to incubate the culture at 16°C overnight (16-18 hours) with shaking.[4]

2.4. Cell Harvesting

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged DnaC Protein
This protocol describes a general method for purifying the N-terminally 6xHis-tagged DnaC

protein using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis

Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.

Sonicate the suspension on ice to further lyse the cells and shear the genomic DNA.
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Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the

supernatant.

3.2. Affinity Chromatography

Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 20 mM imidazole).

Load the clarified supernatant onto the column.

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

Elute the DnaC protein using an Elution Buffer containing a higher concentration of imidazole

(50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Collect fractions and analyze them by SDS-PAGE to identify those containing pure DnaC

protein.

3.3. Buffer Exchange and Storage

Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50

mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting

column.

Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at

-80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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